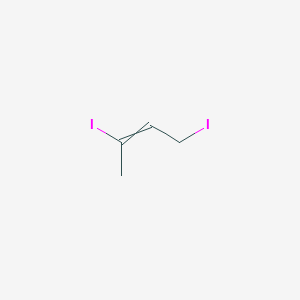
2-Butene, 1,3-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1,3-diiodo- is an organic compound with the molecular formula C4H6I2 It is a diiodo derivative of butene, specifically substituted at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butene, 1,3-diiodo- can be synthesized through the iodination of 2-butene. One common method involves the use of iodine (I2) in the presence of a catalyst such as palladium. The reaction typically takes place under controlled conditions to ensure the selective addition of iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Butene, 1,3-diiodo- may involve large-scale iodination processes. These processes often utilize cost-effective and readily available reagents, such as iodine and palladium catalysts, to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1,3-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of diiodo alcohols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can reduce the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen functionalities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butenes, while reduction reactions can produce butene or mono-iodo butene derivatives .
Applications De Recherche Scientifique
2-Butene, 1,3-diiodo- has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of iodine-containing drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Butene, 1,3-diiodo- involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in electrophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodoethane: Another diiodo compound with similar reactivity but different structural properties.
1,4-Diiodobutane: A longer-chain diiodo compound with distinct chemical behavior.
2,3-Diiodobut-2-ene-1,4-diol: A diiodo compound with additional hydroxyl groups, leading to different reactivity and applications .
Uniqueness
2-Butene, 1,3-diiodo- is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 3 positions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C4H6I2 |
|---|---|
Poids moléculaire |
307.90 g/mol |
Nom IUPAC |
1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3 |
Clé InChI |
MTIFMNTZMLZREE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
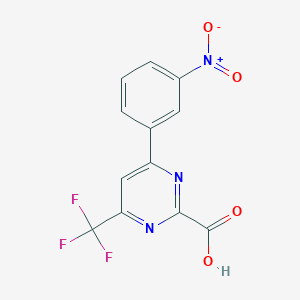
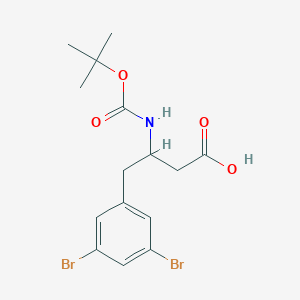
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)
![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)
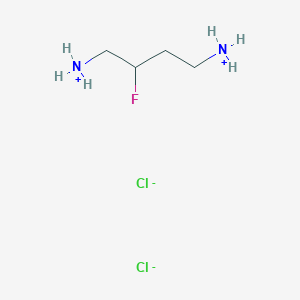
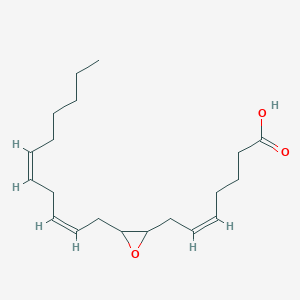
![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
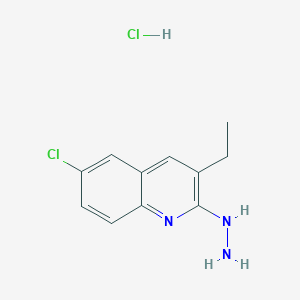
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
